molecular formula C18H13BrClN3O2 B12177596 N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12177596
M. Wt: 418.7 g/mol
InChI Key: MAQMOQRVAISTAW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a bromophenyl group, a chlorophenyl group, and a pyridazinone moiety

Preparation Methods

The synthesis of N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and chlorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-(3-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H13BrClN3O2

Molecular Weight

418.7 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H13BrClN3O2/c19-13-2-1-3-15(10-13)21-17(24)11-23-18(25)9-8-16(22-23)12-4-6-14(20)7-5-12/h1-10H,11H2,(H,21,24)

InChI Key

MAQMOQRVAISTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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